molecular formula C12H12INO B8347462 2-[1-(4-Iodo-phenyl)-cyclopropyl]-4,5-dihydro-oxazole

2-[1-(4-Iodo-phenyl)-cyclopropyl]-4,5-dihydro-oxazole

Cat. No. B8347462
M. Wt: 313.13 g/mol
InChI Key: STUBWUDQWVMGEA-UHFFFAOYSA-N
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Patent
US07312214B2

Procedure details

Part A. To a slurry of 1-(4-iodo-phenyl)-cyclopropane-carboxylic acid (0.693 g, 2.41 mmol) in CH2Cl2 (3.0 mL) at 0° C. was added (COCl)2 (0.40 mL, 4.6 mmol) dropwise. The reaction was warmed to rt and stirred under N2 for 1 h. The reaction was monitored by LC/MS. Upon completion the reaction was concentrated on the rotary evaporator and diluted with CH2Cl2 (3 mL). Ethanolamine (0.30 mL, 4.54 mmol) was added drop-wise and the reaction stirred for 1.5 h. The reaction was then quenched with H2O and extracted with EtOAc (2×). The organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated to dryness. The crude 1-(4-iodo-phenyl)-cyclopropanecarboxylic acid (2-hydroxy-ethyl)-amide was taken directly to the next reaction without further purification. LC/MS (ESI+) 332.2 (M+H)+, tR=2.16 min (10–90% CH3CN/H2O in a 4-min run). It was dissolved in THF (10.0 mL) and methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt (0.61 g, 2.56 mmol) was added. The reaction was heated to 70° C. for 2 h and then cooled. The reaction mixture was diluted with EtOAc and washed with H2O (2×), brine, dried over Na2SO4, filtered, and concentrated to dryness. The residue was purified by flash chromatography (silica, EtOAc:Hexanes 3:1) to 2-[1-(4-iodo-phenyl)-cyclopropyl]-4,5-dihydro-oxazole (0.41 g, yield: 55%). LC/MS (ESI+) 314.0 (M+H), tR=1.62 min (10–90% CH3CN/H2O in a 4-min run). 1H NMR (CDCl3) δ 7.65 (d, J=8 Hz, 2H), 7.13 (d, J=8.4 Hz, 2H), 4.32 (t, J=9.5 Hz, 2H), 3.87 (t, J=9.1, 9.6, 2H), 1.67 (m, 2H), 1.23 (m, 2H) ppm.
Quantity
0.693 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
0.61 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:11]([OH:13])=O)[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.C(Cl)(C(Cl)=O)=O.[CH2:20]([CH2:22][NH2:23])O.[OH-].COC(NS([N+](CC)(CC)CC)(=O)=O)=O>C(Cl)Cl.C1COCC1.CCOC(C)=O.CC#N.O>[I:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([C:11]3[O:13][CH2:20][CH2:22][N:23]=3)[CH2:9][CH2:10]2)=[CH:6][CH:7]=1 |f:3.4,8.9|

Inputs

Step One
Name
Quantity
0.693 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C1(CC1)C(=O)O
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(=O)(C(=O)Cl)Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(O)CN
Step Three
Name
Quantity
0.61 g
Type
reactant
Smiles
[OH-].COC(=O)NS(=O)(=O)[N+](CC)(CC)CC
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Six
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under N2 for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Upon completion the reaction was concentrated on the rotary evaporator
ADDITION
Type
ADDITION
Details
diluted with CH2Cl2 (3 mL)
STIRRING
Type
STIRRING
Details
the reaction stirred for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
WASH
Type
WASH
Details
The organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude 1-(4-iodo-phenyl)-cyclopropanecarboxylic acid (2-hydroxy-ethyl)-amide was taken directly to the next reaction without further purification
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated to 70° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
washed with H2O (2×), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=CC=C(C=C1)C1(CC1)C=1OCCN1
Measurements
Type Value Analysis
AMOUNT: MASS 0.41 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.